molecular formula C11H10N2O2 B13122788 2-(3-Methoxyphenoxy)pyrimidine

2-(3-Methoxyphenoxy)pyrimidine

Cat. No.: B13122788
M. Wt: 202.21 g/mol
InChI Key: MJEFVXVAVQYJDI-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)pyrimidine is an organic compound with the molecular formula C11H10N2O2. It consists of a pyrimidine ring substituted with a 3-methoxyphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 3-methoxyphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: For large-scale production, the same synthetic route can be employed with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production. The product is then purified using standard techniques like recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism by which 2-(3-Methoxyphenoxy)pyrimidine exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like kinases or interact with DNA to prevent replication in cancer cells. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-(2-Methoxyphenoxy)pyrimidine
  • 2-(4-Methoxyphenoxy)pyrimidine
  • 2-Phenoxypyrimidine
  • 2-(3-Nitrophenoxy)pyrimidine

Comparison: 2-(3-Methoxyphenoxy)pyrimidine is unique due to the position of the methoxy group on the phenoxy ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties or chemical reactivity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(3-methoxyphenoxy)pyrimidine

InChI

InChI=1S/C11H10N2O2/c1-14-9-4-2-5-10(8-9)15-11-12-6-3-7-13-11/h2-8H,1H3

InChI Key

MJEFVXVAVQYJDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC=CC=N2

Origin of Product

United States

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